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Manganite (Mn(OH)O) (mineral)

Cat. No.: B13743284
CAS No.: 1310-98-1
M. Wt: 103.944 g/mol
InChI Key: CIXCGGAMSDMNLE-UHFFFAOYSA-M
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Description

Significance in Earth Sciences and Environmental Geochemistry

Manganite's importance stems from its reactive nature and its role in major elemental cycles. As a mineral containing manganese in the +3 oxidation state, it can function as both an oxidizing and a reducing agent, making it a pivotal player in geochemical processes.

In the realm of Earth sciences, manganite is recognized as a common secondary mineral. It frequently forms through the weathering and alteration of primary manganese-bearing minerals, such as rhodochrosite (manganese carbonate) and various manganese silicates like tephroite, particularly in lateritic profiles. ird.frird.fr It is also found in low-temperature hydrothermal veins, where it is often associated with minerals like calcite, barite, and goethite. encyclopedia.com Furthermore, manganite is a constituent of the outer shells of manganese nodules that are found across vast expanses of the ocean floor. awi.de The stability and formation of manganite are closely linked to specific environmental parameters, particularly the redox potential (Eh) and pH of the surrounding environment, making it a useful, though sometimes ambiguous, indicator of past redox conditions. naun.org

From an environmental geochemistry perspective, manganite's influence is substantial. Because it often appears as fine-grained coatings with large surface areas, its chemical impact can be far greater than its concentration in soils or sediments might suggest. pnas.org These surfaces are active sites for the adsorption and desorption of various elements, including nutrients and heavy metals like cadmium, lead, and zinc. taylorandfrancis.comnumberanalytics.comdiva-portal.org This activity significantly affects the mobility and bioavailability of these substances in soil and aquatic systems. diva-portal.org Manganite also participates directly in redox reactions that can alter the chemical state and environmental behavior of other elements, such as arsenic and chromium. pnas.org The interactions between manganite and various metals are crucial in the context of environmental remediation, as they can lead to synergistic effects that enhance the removal of pollutants. nih.govresearchgate.net

Table 1: Geochemical Roles and Occurrences of Manganite

Field Role / Significance Common Geological Setting Associated Minerals
Earth Sciences Secondary mineral formation, Paleo-redox indicator Lateritic weathering profiles, Low-temperature hydrothermal veins, Oceanic manganese nodules Rhodochrosite, Tephroite, Calcite, Barite, Goethite

| Environmental Geochemistry | Adsorption of heavy metals, Nutrient cycling, Redox transformation of pollutants | Soils, Sediments, Aquatic systems | Clay minerals, Iron oxides |

Historical Trajectories of Manganite Investigation

The scientific journey to understand manganite began long after its components were utilized by early humans. While manganese oxides were reportedly used by Neanderthals, potentially as a catalyst for fire-making, the formal scientific investigation started much later. The element manganese was first recognized in 1774 by Carl Wilhelm Scheele. britannica.com

The mineral itself was formally named "manganite" by Wilhelm Haidinger in 1827. The initial phase of research in the 19th century was characterized by classic mineralogical description. Scientists focused on documenting its physical properties, such as its dark steel-grey to black color, prismatic crystal habit, and its monoclinic crystal system. encyclopedia.com

During the latter half of the 19th century, geological surveys led to the discovery of significant manganite deposits in various parts of the world, including the Harz Mountains in Germany and locations in North America. britannica.com These discoveries were crucial as they allowed for the first studies of manganite's paragenesis—the sequence and association in which it formed with other minerals. These early studies noted its common coexistence with calcite and barite in hydrothermal veins. Concurrently, early chemical analyses established its fundamental composition as a manganese oxyhydroxide.

Table 2: Timeline of Early Manganite Investigation

Date Key Development Researcher/Event Significance
1774 Recognition of manganese as an element Carl Wilhelm Scheele Laid the elemental basis for identifying manganese minerals. britannica.com
1827 Formal naming of the mineral "manganite" Wilhelm Haidinger Established manganite as a distinct mineral species.
mid-19th Century Crystallographic and physical description Early mineralogists Characterized its crystal system, hardness, and appearance. encyclopedia.com

Evolution of Scientific Inquiry and Methodological Approaches in Manganite Studies

The scientific methods used to study manganite have evolved dramatically, moving from simple observation to sophisticated analytical techniques that probe its atomic structure and geochemical behavior.

Initially, research was limited to macroscopic and microscopic observation, complemented by basic chemical tests. encyclopedia.com The development of X-ray diffraction (XRD) in the 20th century was a watershed moment, providing an unambiguous method to identify manganite and differentiate it from the many other manganese oxide minerals with which it is often confused. awi.de

The advent of electron microscopy further revolutionized manganite research. Scanning Electron Microscopy (SEM) has enabled detailed visualization of manganite's morphology and its textural relationships with other minerals, for instance, showing how it pseudomorphically replaces precursor minerals. scirp.org At a much finer scale, High-Resolution Transmission Electron Microscopy (HR-TEM) has provided insights into its crystal lattice, revealing structural defects and distortions related to the Jahn-Teller effect of the Mn³⁺ ion.

Modern geochemical investigations rely on a suite of advanced analytical tools. Electron microprobe analysis allows for the precise measurement of manganite's chemical composition within a rock sample, highlighting how its chemistry can vary depending on its formation environment. ird.fr For trace element studies, techniques like Laser Ablation-Inductively Coupled Plasma Mass Spectrometry (LA-ICPMS) are employed to analyze associated minerals and reconstruct past environmental conditions. scispace.com

Furthermore, experimental studies and thermodynamic modeling have become indispensable. Laboratory experiments under controlled conditions explore the mechanisms of manganite formation, such as its catalytic growth on existing surfaces or its photochemical formation. pnas.orgosti.gov High-pressure experiments simulate deep-earth conditions to understand its phase transitions, such as its formation from other hydrous manganese minerals in subduction zones. nih.gov Thermodynamic data on manganite's stability, determined through these experimental and computational methods, are essential for accurately modeling its behavior in complex geochemical systems. ird.frird.fr

Table 3: Key Analytical Techniques in Manganite Research

Technique Application in Manganite Studies Key Insights Provided
X-Ray Diffraction (XRD) Mineral identification and structural analysis Unambiguous identification; confirmation of crystal structure. awi.de
Scanning Electron Microscopy (SEM) Morphological and textural analysis Visualization of crystal habits and replacement textures. scirp.org
Transmission Electron Microscopy (TEM) Atomic-scale structural imaging Revelation of lattice defects and distortions.
Electron Microprobe In-situ chemical composition analysis Quantification of major elements and compositional variations. ird.fr
Spectroscopy (e.g., for surface analysis) Study of surface reactions Understanding adsorption mechanisms and acid-base properties. diva-portal.org

| Experimental Synthesis & Modeling | Simulating natural formation conditions | Determination of stability fields (Eh-pH) and reaction kinetics. pnas.orgosti.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula HMnO3- B13743284 Manganite (Mn(OH)O) (mineral) CAS No. 1310-98-1

Properties

CAS No.

1310-98-1

Molecular Formula

HMnO3-

Molecular Weight

103.944 g/mol

IUPAC Name

hydroxy-oxido-oxomanganese

InChI

InChI=1S/Mn.H2O.2O/h;1H2;;/q+1;;;-1/p-1

InChI Key

CIXCGGAMSDMNLE-UHFFFAOYSA-M

Canonical SMILES

O[Mn](=O)[O-]

Origin of Product

United States

Geological and Environmental Occurrence of Manganite

Genesis and Paragenesis in Natural Systems

The formation of manganite is intrinsically linked to the prevailing physicochemical conditions of its environment. It can precipitate from aqueous solutions, form through the alteration of other manganese-bearing minerals, or be transformed during metamorphic processes.

Manganite is commonly found in low-temperature hydrothermal deposits. These environments are characterized by the circulation of heated, mineral-rich fluids through fractures and veins in the Earth's crust. Manganite typically precipitates from these solutions at temperatures up to 200°C (400°F). It is often found in veins, particularly those associated with granitic igneous rocks, where it can be seen filling cavities or as a replacement of the surrounding host rocks. Hot springs are another notable environment for manganite formation, where it precipitates from manganese-rich thermal waters. In these hydrothermal systems, manganite is frequently associated with a characteristic suite of gangue minerals.

In sedimentary environments, manganite's formation is a result of diagenetic processes, which involve the physical and chemical changes that occur after sediment deposition. Manganite can form as a replacement of other manganese minerals within sedimentary deposits. The diagenetic pathways often involve the initial precipitation of manganese oxides or hydroxides under oxic (oxygen-rich) conditions. Subsequently, under anoxic (oxygen-poor) conditions during burial and diagenesis, these precursors can be converted to other manganese minerals. The presence of manganite in these sequences can represent an intermediate stage in the transformation of manganese oxides. The cycling of manganese between its oxidized and reduced states is a key factor in its diagenetic behavior.

Manganite can also be a product of the metamorphism of pre-existing manganese-rich sediments or minerals. During regional or contact metamorphism, the original mineral assemblages are subjected to changes in temperature and pressure, leading to the formation of new, stable minerals. Manganite, along with other manganese oxides like hausmannite and bixbyite, can form during low-grade metamorphism. With increasing metamorphic grade, manganite can be transformed into other manganese minerals. For instance, with rising temperature, manganite first dehydrates to form pyrolusite, which is then reduced to hausmannite through an intermediate bixbyite phase. The specific mineral assemblage that forms is dependent on the bulk composition of the original sediment and the oxygen fugacity during metamorphism. In some cases, manganite is found in association with silicate (B1173343) minerals in metamorphosed manganese formations.

Manganite itself is also susceptible to alteration. A common alteration product of manganite is pyrolusite, which can often be seen coating manganite crystals. This alteration can dull the luster of the manganite and affect its physical properties.

In tropical and subtropical climates, intense weathering of manganese-bearing rocks can lead to the formation of lateritic deposits and supergene enrichment. Manganite is a known constituent of some clay deposits and laterites. During lateritic weathering, soluble elements are leached away, leaving behind a residue enriched in less soluble elements like manganese, iron, and aluminum. Manganite can form in the basal portion of these weathering profiles. For example, in the weathering of gondites and tephroitites, manganite has been observed replacing tephroites and manganocalcites. Similarly, in weathered carbonate sequences, manganite can replace rhodochrosite.

Supergene enrichment processes, driven by the circulation of meteoric water, can further concentrate manganese. In these settings, manganite is a significant mineral in major supergene deposits. The geochemical processes involved in supergene enrichment lead to the dissolution of manganese from primary minerals and its subsequent reprecipitation as more stable oxide and hydroxide (B78521) phases, including manganite, at or near the Earth's surface.

Table 1: Geochemical Variations in a Lateritic Profile Leading to Supergene Manganese Enrichment

ElementParent Rock (Dolomitic Sandstone)Weathered ZoneSupergene Mn OreTrend with Mn Enrichment
Mn LowIncreasingHighEnrichment
Ca HighDecreasingDepletedDepletion
Mg HighDecreasingDepletedDepletion
K ModerateDecreasingDepletedDepletion
Si HighVariableEnrichedEnrichment
Al ModerateDecreasingDepletedDepletion
Fe LowSlightly IncreasingEnrichedEnrichment
Na LowSlightly IncreasingEnrichedEnrichment

This table is a generalized representation based on data from studies of supergene manganese deposits. Actual concentrations can vary significantly based on local geology and environmental conditions.

Global Distribution Patterns and Regional Deposit Characterization

Manganite is found in numerous localities around the world, although well-crystallized specimens are less common. Some of the most notable occurrences are in Germany, particularly at Ilfeld in the Harz Mountains and Ilmenau in Thuringia, where fine crystals have been found. Other significant European localities include the Botallack mine in Cornwall and Egremont in Cumbria, England, as well as Granam in Aberdeenshire, Scotland, and Bölet in Sweden.

In the United States, well-formed crystals have been discovered in the Negaunee and Marquette districts of Michigan, the Powell's Fort mine in Virginia, and at Lake Valley, New Mexico. The Caland mine in Atikokan, Ontario, Canada, is another important North American locality. Manganite is also found in the Northern Cape Province of South Africa.

While these are specific localities known for manganite specimens, manganese deposits in general, which may contain manganite as an ore mineral, are more broadly distributed. Major land-based manganese resources are found in South Africa, Ukraine, Brazil, Australia, India, China, and Gabon. The vast majority of these resources are hosted in extensive layers of manganese-rich sedimentary rocks.

Associated Mineral Assemblages and Their Paragenetic Relationships

Manganite is typically found in association with a variety of other manganese oxides and gangue minerals. The specific mineral assemblage provides clues about the conditions of formation. Common associated minerals include pyrolusite, braunite, hausmannite, and goethite. In hydrothermal vein deposits, manganite is frequently found with calcite, barite, and siderite.

The paragenetic relationship, or the sequence of mineral formation, can be complex. In many deposits, manganite is an early-formed mineral that is subsequently altered or replaced by other manganese oxides. A common paragenetic sequence involves the alteration of manganite to pyrolusite. In some supergene deposits, a possible transformation sequence of manganese minerals is from manganese carbonates like kutnohorite or rhodochrosite to pyrolusite, then to cryptomelane and todorokite, and finally to a later generation of pyrolusite.

In metamorphic environments, the paragenesis is dependent on the grade of metamorphism. Braunite often forms at low temperatures and can be stable across a wide range of metamorphic grades. At higher grades, minerals like hausmannite and jacobsite may appear. The textural relationships between these minerals, such as one mineral replacing another, are key to deciphering the paragenetic sequence. For instance, replacement and relict textures are common between braunite, manganite, and pyrolusite.

Table 2: Common Mineral Assemblages Associated with Manganite

Formation EnvironmentAssociated Minerals
Hydrothermal Calcite, Siderite, Barite, Goethite, Pyrolusite, Braunite, Hausmannite
Sedimentary/Diagenetic Pyrolusite, other manganese oxides
Metamorphic Braunite, Bixbyite, Hausmannite, Jacobsite
Lateritic/Supergene Pyrolusite, Cryptomelane, Todorokite, Goethite

Isotopic Signatures as Tracers of Manganite Formation Processes

The isotopic composition of manganite (Mn(OH)O) and associated minerals serves as a powerful tool for deciphering the environmental conditions and geochemical pathways of its formation. Stable isotopes, particularly of oxygen and hydrogen, are incorporated into the crystal lattice of manganite in ratios that are dependent on the temperature and isotopic composition of the parent fluid. Analysis of these isotopic signatures provides critical insights into the origin of the fluids, the temperature of mineralization, and subsequent diagenetic or alteration events.

Detailed Research Findings

Research into the isotopic geochemistry of manganese oxides helps to constrain the processes leading to the formation of manganite-bearing deposits. The primary isotopic systems utilized are oxygen (δ¹⁸O) and hydrogen (δD), which can trace the origin of water involved in the mineral's precipitation, and potentially manganese isotopes (e.g., δ⁵⁶Mn) which can illuminate redox processes.

Oxygen Isotopes (δ¹⁸O): The oxygen in manganite is derived from both ambient water molecules and the hydroxide ion (OH⁻). The fractionation of oxygen isotopes (¹⁸O and ¹⁶O) between water and the precipitating mineral is temperature-dependent. Consequently, the δ¹⁸O value of manganite can be used as a paleothermometer.

A study of manganese oxide nodules from the Timna Valley, Israel, provides an example of how δ¹⁸O values can reveal formation conditions. The calculated δ¹⁸O compositions of these diagenetic manganese oxides ranged from -1.6‰ to +3.1‰ (SMOW). These values are significantly lower than the δ¹⁸O value of +7.9‰ reported for manganese oxides from a modern ocean floor nodule. This discrepancy is largely interpreted as reflecting the warmer temperatures of the shallow marine environment of the Timna deposits compared to the cold, deep-ocean floor.

Furthermore, isotopic studies can distinguish between different stages of mineral formation. In the Timna Valley deposits, slight decreases in δ¹⁸O values are observed in the transition from early diagenetic to later epigenetic manganese nodules. These shifts are consistent with re-equilibration of the minerals with fluids at a slightly increased temperature or the influence of low-temperature meteoric water during later alteration stages.

Experimental studies have also shed light on the dynamics of oxygen isotope exchange in manganite. Research has demonstrated that aqueous Mn(II) can catalyze the recrystallization of manganite. In the absence of aqueous Mn(II), approximately 18% of the oxygen atoms in manganite, corresponding closely to the surface atoms, exchange with the surrounding water. However, in the presence of aqueous Mn(II), this exchange increases to 28%, indicating that oxygen atoms from the bulk mineral structure are also being exchanged. This Mn(II)-catalyzed process illustrates a pathway for manganite to interact with and re-equilibrate its isotopic composition with surrounding fluids long after its initial formation.

Hydrogen Isotopes (δD): The hydrogen in manganite's structure is present in the form of hydroxyl (OH⁻) groups. The isotopic composition of this hydrogen (δD) is a direct tracer of the water involved in its formation. For example, manganite formed from meteoric water will have a distinctly different and typically lower δD signature compared to manganite formed from magmatic or metamorphic fluids. While the principle is well-established, specific and detailed δD studies exclusively on manganite are not widely available in published literature.

Manganese Isotopes: Naturally occurring manganese consists entirely of the stable isotope ⁵⁵Mn. While radioisotopes of manganese exist, their application in tracing mineral formation processes is limited. The study of stable manganese isotope fractionation (e.g., ⁵⁶Mn/⁵⁵Mn) is an emerging field that holds promise for understanding the redox reactions integral to manganese cycling and mineralization, but specific data relating these isotopic systems directly to manganite formation pathways remain scarce.

Data Tables

The following table presents δ¹⁸O values for manganese oxides from different geological environments, illustrating how isotopic signatures can vary with formation conditions.

Sample TypeGeological Settingδ¹⁸O Composition (‰ vs SMOW)Inferred Formation Conditions
Manganese Oxide NodulesCambrian Timna Formation, Israel-1.6 to +3.1Shallow marine, diagenetic/epigenetic processes
Manganese Oxide NoduleModern Ocean Floor+7.9Cold, deep-sea hydrogenetic process

The experimental data below demonstrates the effect of aqueous Mn(II) on the exchange of oxygen isotopes between manganite and water.

Experimental ConditionPercentage of Oxygen Atoms ExchangedInterpretation
Manganite in water (absence of aqueous Mn(II))~18%Exchange is limited primarily to surface atoms.
Manganite in water (presence of aqueous Mn(II))~28%Exchange extends into the bulk mineral, indicating Mn(II)-catalyzed recrystallization.

Crystallographic and Structural Investigations of Manganite

Advanced Crystal Structure Refinements and Polymorphism

Manganite (γ-MnOOH) is one of three natural polymorphs of manganese oxyhydroxide, the others being groutite (α-MnOOH) and feitknechtite (β-MnOOH). Among these, manganite is recognized as the most stable and abundant polymorph. Its structure is a derivative of pyrolusite, where the presence of trivalent manganese (Mn³⁺) and hydroxyl groups leads to a lower symmetry.

Manganite crystallizes in the monoclinic crystal system, a fact confirmed by detailed structural investigations that refute earlier classifications of it being orthorhombic. The presence of polysynthetic twinning on what would be a symmetry plane in an orthorhombic system is clear evidence of its true monoclinic nature.

The structure of manganite can be described by two different unit cell settings, which are interconvertible:

P2₁/c: This is a primitive lattice setting where the angle β is not 90°.

B2₁/d: This setting describes a body-centered lattice with β ≈ 90°, giving the crystal its pseudo-orthorhombic character.

The pseudo-orthorhombic nature arises because the β angle in the monoclinic cell is very close to 90 degrees, and the a and c lattice parameters are nearly equal. Advanced synchrotron X-ray diffraction studies have provided precise unit cell dimensions for manganite, as detailed in the table below.

Parameter Value Space Group
a5.2983(3) ÅP2₁/c
b5.2782(2) ÅP2₁/c
c5.3067(3) ÅP2₁/c
β114.401(2)°P2₁/c
Data for manganite nanorods from synchrotron X-ray diffraction.

The crystal structure of manganite is closely related to but distinct from other manganese oxides and oxyhydroxides, particularly its polymorphs and the common manganese dioxide mineral, pyrolusite.

Manganite vs. Pyrolusite: Manganite's structure is often described as a distorted derivative of the pyrolusite (β-MnO₂) structure. The key differences stem from the oxidation state of manganese and the incorporation of hydrogen.

Structure: Pyrolusite has a tetragonal structure (rutile-type) with chains of Mn(IV)O₆ octahedra, forming 1x1 tunnels. Manganite's monoclinic structure is similar, but all the manganese is trivalent (Mn³⁺), and half of the oxygen atoms are replaced by hydroxyl (OH⁻) anions.

Distortion: The Mn(III) octahedra in manganite are significantly distorted due to the Jahn-Teller effect, a phenomenon characteristic of the Mn³⁺ ion.

Symmetry: The substitution of Mn⁴⁺ with Mn³⁺ and O²⁻ with OH⁻ results in a lowering of symmetry from the tetragonal system of pyrolusite to the monoclinic system of manganite.

Manganite vs. Other MnOOH Polymorphs:

Groutite (α-MnOOH): This orthorhombic polymorph is isostructural with diaspore (B1175340) and goethite. Its structure is derived from ramsdellite (another MnO₂ polymorph) and features 1x2 tunnels.

Feitknechtite (β-MnOOH): This polymorph is considered to have a layered structure related to pyrochroite (Mn(OH)₂).

The structural relationships predetermine the specific ways these minerals can form solid solutions and undergo transformations.

Mineral Formula Crystal System Key Structural Feature Mn Oxidation State
Manganiteγ-MnO(OH)MonoclinicDistorted pyrolusite-type, 1x1 tunnels+3
Pyrolusiteβ-MnO₂TetragonalRutile-type, 1x1 tunnels+4
Groutiteα-MnO(OH)OrthorhombicDiaspore-type, 1x2 tunnels+3
Bixbyite(Mn,Fe)₂O₃Cubic---+3
HausmanniteMn²⁺Mn₂³⁺O₄TetragonalSpinel-like structure+2, +3
A comparative table of Manganite and related manganese oxides.

Structural Role and Dynamics of Hydroxyl Groups

The hydroxyl (OH⁻) groups are a defining component of the manganite crystal structure, playing a crucial role in its geometry, bonding, and properties. In the manganite lattice, half of the oxygen anions are present as hydroxyl groups.

These hydroxyl groups are located within the 1x1 tunnels of the structure, parallel to the (101) plane in the P2₁/c setting. The presence of these groups is confirmed by bond valence sum (BVS) calculations, which show significantly lower values for the oxygen positions, indicative of O-H bonding. The distribution of hydroxyls is specifically along the b-axis direction.

Defect Chemistry and Non-Stoichiometry in Manganite Systems

Defect chemistry and non-stoichiometry are critical concepts for understanding the properties of real crystalline materials, including manganite. Non-stoichiometric compounds are those in which the ratio of cations to anions deviates from that predicted by the ideal chemical formula. This deviation is accommodated by the presence of crystal defects, such as vacancies (missing atoms) or interstitials (extra atoms in normally unoccupied sites).

In manganese oxide systems, non-stoichiometry is common, particularly concerning oxygen content. For instance, perovskite manganites can exhibit significant oxygen non-stoichiometry, where the oxygen content (3-δ) varies depending on temperature and oxygen partial pressure. This process involves the creation of oxygen vacancies and a corresponding change in the average oxidation state of the manganese ions to maintain charge neutrality.

While much of the detailed research on defect chemistry has focused on perovskite-type manganites, the principles apply to simpler manganese oxides as well. For manganite (MnOOH), non-stoichiometry could potentially arise from:

Hydrogen Deficiency: Studies on manganite nanorods have indicated that their surfaces can be hydrogen deficient, with charge balance being compensated by surface complexation.

Cation Vacancies: Similar to other oxides, cation vacancies could exist, coupled with a change in the oxidation state of some Mn³⁺ ions to Mn⁴⁺.

Anion Vacancies: The loss of OH⁻ groups or O²⁻ ions could lead to defects, which would also require charge compensation through changes in manganese valence.

These defects can significantly influence the electronic and chemical properties of the material.

Phase Transitions and Topotactic Relationships with Related Manganese Oxides

Manganite undergoes several phase transitions, particularly upon heating, which often have a topotactic nature. A topotactic transformation is a solid-state reaction where the crystal lattice of the product phase has a definite and reproducible orientation relative to the crystal lattice of the parent phase.

The most well-documented transformation of manganite is its conversion to pyrolusite (β-MnO₂) in the presence of air at elevated temperatures. 2MnOOH(s) + ½O₂(g) → 2MnO₂(s) + H₂O(g)

This transition occurs at approximately 300°C. The reaction is topotactic, involving the release of hydrogen and a contraction of the unit cell as the larger Mn³⁺ ions are oxidized to the smaller Mn⁴⁺ ions. This process is so common that many crystals appearing to be manganite are actually pseudomorphs of pyrolusite that have replaced the original manganite while preserving its external crystal shape. In studies of manganite nanorods, this transformation to tetragonal β-MnO₂ was observed around 200°C, with evidence of a metastable intermediate phase linked to the release of hydrogen through the crystal's tunnels.

Under different atmospheric conditions and higher temperatures, further transformations to other manganese oxides occur. The sequence of thermal decomposition for manganese oxides generally involves a progressive reduction of the manganese ions with increasing temperature, as higher oxides become less stable. The typical transformation sequence in air at atmospheric pressure is: MnO₂ (Pyrolusite) → Mn₂O₃ (Bixbyite) → Mn₃O₄ (Hausmannite) → MnO (Manganosite)

The specific temperatures for these transitions can vary but generally, the transformation from Mn₂O₃ to Mn₃O₄ occurs around 900-1010°C. In inert atmospheres, the reduction to lower oxides like Mn₃O₄ and MnO occurs at lower temperatures compared to transformations in air. These transformations are fundamental in the high-temperature processing of manganese ores for industrial applications.

Transformation Conditions Product(s) Type
Manganite → PyrolusiteHeating in air (~200-300°C)β-MnO₂Topotactic
MnO₂ → Mn₂O₃Heating in air (~500°C)BixbyiteDecomposition/Reduction
Mn₂O₃ → Mn₃O₄Heating in air (~900-1010°C)HausmanniteDecomposition/Reduction
Mn₃O₄ → MnOHeating in argon (~1145°C)ManganositeDecomposition/Reduction
Summary of major phase transitions for Manganite and related manganese oxides.

Synthetic Methodologies and Experimental Growth of Manganite Analogues

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal synthesis are widely employed methods for crystallizing materials from high-temperature aqueous or non-aqueous solutions, respectively, under high vapor pressure. These techniques are particularly effective for producing well-defined crystalline phases of manganite.

In a typical hydrothermal process, manganese precursors, such as manganese salts (e.g., manganese dioxide), are dissolved or suspended in water, often with a mineralizer or a base like sodium hydroxide (B78521). This mixture is then sealed in an autoclave and heated to temperatures generally ranging from 120°C to 240°C for several hours to a few days. The elevated temperature and pressure facilitate the dissolution of the precursors and subsequent crystallization of manganite. For instance, manganese hydroxide nanoparticles have been successfully synthesized using sodium hydroxide and manganese dioxide powder as starting materials under hydrothermal conditions.

Solvothermal synthesis follows a similar principle but utilizes organic solvents instead of water, which can influence the resulting particle size and morphology. For example, the use of ethanol (B145695) as a solvent has been reported in the synthesis of manganese-containing compounds. These methods offer excellent control over crystal growth and particle morphology, leading to homogenous products.

Parameter Hydrothermal Synthesis Solvothermal Synthesis
Solvent WaterOrganic Solvents (e.g., ethanol)
Typical Temperature 120°C - 240°C Variable, dependent on solvent
Typical Duration Several hours to a few days Variable
Precursors Manganese salts (e.g., MnO2) Manganese salts
Additives Mineralizers, bases (e.g., NaOH) Varies
Advantages Good control over crystallinity and morphology Can influence particle size and morphology

Chemical Precipitation and Redox-Mediated Synthesis Techniques

Chemical precipitation is a versatile and scalable method for synthesizing manganite that involves the formation of a solid from a solution. This can be achieved by changing the solution's pH, temperature, or by introducing a precipitating agent. Redox-mediated synthesis, a subset of this approach, specifically utilizes oxidation-reduction reactions to induce the precipitation of manganite.

One common redox-mediated route involves the oxidation of manganese(II) compounds. For instance, manganese(II) hydroxide can be oxidized to form MnOOH. Another approach is the reduction of higher-valent manganese species. The reduction of permanganate (B83412) (MnO4−) by a reducing agent like thiosulfate (B1220275) (S2O32−) can lead to the formation of feitknechtite, an unstable intermediate that subsequently transforms into manganite.

The pH of the solution plays a critical role in determining the final product. In certain laboratory experiments simulating natural water systems, hausmannite and manganite were precipitated from manganese-rich solutions when the pH was controlled. The concentration of other dissolved species, such as carbonates, can also influence the mineralogy of the precipitate.

Ozone has been explored as a potent oxidizing agent for the precipitation of manganese from solutions like acid mine drainage. This method can effectively recover manganese over a broad pH range. The kinetics of these precipitation reactions are often influenced by factors such as temperature and the presence of catalysts. For example, the presence of cobalt can catalyze the oxidative precipitation of manganese.

Method Reactants Key Conditions Product
Oxidation of Mn(II)Manganese (II) hydroxide Oxidizing agentManganite (MnOOH)
Reduction of Mn(VII)Permanganate (MnO4−), Thiosulfate (S2O32−) Controlled redox reactionFeitknechtite (intermediate) -> Manganite
pH-controlled PrecipitationDissolved ManganeseControlled pH Manganite, Hausmannite
OzonationAqueous Mn(II)Ozone Manganese oxides

Biogenic and Biomimetic Approaches to Manganite Formation

Biogenic formation of manganese oxides is a widespread process in nature, driven by the metabolic activities of various microorganisms, including bacteria and fungi. These organisms can catalyze the oxidation of dissolved Mn(II) to form Mn(III) and Mn(IV) oxides. The primary enzymatic pathway for this process often involves multicopper oxidase-like enzymes.

The initial product of microbial Mn(II) oxidation is typically a poorly crystalline phyllomanganate, similar to δ-MnO2 or acid birnessite. While direct biogenic formation of crystalline manganite is less commonly reported, these biogenic oxides can serve as precursors. It is hypothesized that under certain geochemical conditions, these initial biogenic phases can transform into more stable minerals like manganite. For instance, the presence of Mn2+ cations can facilitate the transformation of birnessite-type minerals to manganite, potentially through an intermediate feitknechtite phase.

Biomimetic approaches aim to replicate these natural processes in the laboratory. This involves using organic molecules or synthetic systems that mimic the function of the enzymes responsible for manganese biomineralization. These strategies offer the potential for environmentally friendly and highly controlled synthesis of manganese oxides at ambient temperatures and pressures.

Controlled Crystallization and Morphological Engineering

The morphology and crystal size of synthetic manganite can be precisely controlled by manipulating the synthesis parameters. This morphological engineering is crucial as the properties of the material are often size- and shape-dependent.

In hydrothermal synthesis, factors such as temperature, reaction time, and the concentration of precursors and additives can be tuned to produce different morphologies. For example, hydrothermal methods have been used to synthesize manganite nanowires. The pH of the reaction medium is another critical parameter; variations in pH can lead to the formation of different phases and morphologies.

Chemical precipitation methods also offer avenues for morphological control. The rate of addition of reactants, the stirring speed, and the presence of surfactants or capping agents can influence the nucleation and growth of crystals, thereby determining the final particle size and shape. For instance, the synthesis of feitknechtite-type MnO(OH) as nanofibers has been achieved through a reaction between manganese(II) nitrate (B79036) and aminoethanol in an aqueous solution. These nanofibers can then be transformed into other manganese oxides.

The choice of the synthesis route itself has a profound impact on the resulting morphology. For example, self-propagating high-temperature synthesis is a rapid method for producing nanosized manganite perovskites.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically through ball milling, to induce chemical reactions and phase transformations. This method is known for its ability to produce nanocrystalline materials at room temperature, often with unique properties.

While specific detailed research on the direct mechanochemical synthesis of manganite (Mn(OH)O) is not extensively documented in the provided context, the principles of this technique suggest its potential applicability. In a typical mechanochemical process for oxide synthesis, precursor materials, such as a mixture of manganese salts and a hydroxide source, would be placed in a high-energy ball mill. The repeated collisions of the milling balls provide the energy required to break chemical bonds and promote the formation of the desired manganite phase.

This solvent-free approach is considered a green chemistry method. It can lead to the formation of metastable phases and materials with a high density of defects, which can be beneficial for certain applications. Ball milling is a known technique for the synthesis of manganites, including perovskite-type manganites.

Reactivity and Geochemical Cycling of Manganite

Redox Interactions and Electron Transfer Mechanisms

Manganite is a redox-active mineral capable of both oxidizing and reducing a variety of chemical species. These reactions are fundamental to its role in contaminant transformation and elemental cycling. The electron transfer mechanisms at the manganite-water interface are complex and are influenced by factors such as pH, the chemical nature of the reactant, and the presence of other dissolved species.

Oxidation of Inorganic and Organic Contaminants

The Mn(III) present in the manganite structure allows it to act as an effective oxidant for a range of inorganic and organic contaminants. The oxidation process typically involves the transfer of electrons from the contaminant to the manganese centers on the mineral surface, leading to the reduction of Mn(III) to Mn(II) and the transformation of the contaminant.

The oxidation of organic contaminants by manganese oxides, including manganite, is a widely studied phenomenon. Research has shown that manganite can oxidize various organic pollutants, such as substituted phenols and anilines. The rates of these oxidation reactions are dependent on solution conditions, including pH, and the presence of other ions. The physicochemical properties of the manganite itself, such as its specific surface area and redox potential, also play a significant role in its reactivity towards organic compounds.

For instance, studies on manganese oxides have demonstrated the oxidation of contaminants like bisphenol A and diuron. While much of the research has focused on more reactive manganese oxides like birnessite (δ-MnO₂), the fundamental mechanisms are relevant to manganite. The process often begins with the formation of a surface precursor complex between the organic molecule and the Mn(III) sites on the manganite surface. This is followed by an electron transfer step, which can proceed through either an inner-sphere or outer-sphere mechanism, depending on the specific organic compound and environmental conditions.

Reduction of Heavy Metals

In addition to its oxidative capabilities, manganite can also participate in the reduction of certain heavy metals, particularly those that exist in higher oxidation states. This process is environmentally significant as the reduced forms of some heavy metals are less toxic and less mobile.

A notable example is the reduction of chromium(VI) to chromium(III). Cr(VI) is highly toxic and mobile in the environment, whereas Cr(III) is less toxic and tends to precipitate out of solution. The reduction of Cr(VI) by manganite involves the transfer of electrons from the Mn(III) in the mineral to the Cr(VI) species, resulting in the formation of Cr(III) and the oxidation of Mn(III) to Mn(IV) or its disproportionation.

Similarly, manganite can play a role in the redox cycling of arsenic. While manganese oxides are known to oxidize arsenite (As(III)) to arsenate (As(V)), the subsequent adsorption of As(V) onto the mineral surface is a key process in arsenic immobilization. The interaction is complex and can be influenced by pH and the presence of other ions that compete for adsorption sites.

Adsorption and Surface Complexation Phenomena

The surface of manganite possesses hydroxyl functional groups that can participate in adsorption and surface complexation reactions with a wide range of dissolved species. These non-redox processes are critical for the sequestration of cations, anions, and organic ligands from aqueous solutions.

Cation and Anion Adsorption Mechanisms on Manganite Surfaces

Manganite surfaces can adsorb both cations and anions through various mechanisms, including electrostatic attraction and the formation of inner-sphere and outer-sphere surface complexes. The pH of the surrounding solution is a master variable controlling the surface charge of manganite and, consequently, its adsorption capacity for charged species.

Cation Adsorption: Divalent metal cations such as zinc (Zn²⁺), copper (Cu²⁺), and cadmium (Cd²⁺) have been shown to adsorb onto manganite surfaces. Studies on Zn(II) adsorption on γ-MnOOH have revealed a particle concentration effect, where the degree of adsorption hysteresis increases with higher particle concentrations. The adsorption of Cu(II) on manganite nanorods has been investigated, with the proposed mechanism involving electrostatic interactions and surface complexation. With increasing Cu adsorption, multinuclear Cu(II) clusters can form at the periphery of manganite, particularly in the pH range of 3.3–5.3.

Anion Adsorption: Anions can also be specifically adsorbed onto manganite surfaces. For example, manganite has been shown to have an affinity for glyphosate (B1671968), an herbicide. The adsorption of glyphosate occurs over a wide pH range, and it forms inner-sphere complexes with the manganite surface. The presence of cations like Cd(II) can influence the adsorption of glyphosate, increasing it across the entire pH range studied.

The table below summarizes the adsorption of selected ions on manganite surfaces.

IonAdsorption MechanismInfluencing Factors
Zinc (Zn²⁺)Surface complexationParticle concentration, pH
Copper (Cu²⁺)Electrostatic interactions, surface complexationpH
Cadmium (Cd²⁺)Inner-sphere complexationpH, presence of co-adsorbed species
GlyphosateInner-sphere complexationpH, presence of cations

Ligand-Promoted Dissolution and Complexation

The dissolution of manganite can be significantly enhanced by the presence of certain organic ligands, a process known as ligand-promoted dissolution. These ligands can form strong complexes with Mn(III) on the mineral surface, weakening the Mn-O bonds and facilitating the release of manganese into the solution.

Siderophores, which are strong iron-chelating ligands produced by microorganisms, have been found to be particularly effective in promoting the dissolution of manganite. For example, desferrioxamine B (DFOB), a common siderophore, dissolves manganite through both reductive and non-reductive pathways. At a pH above 6.5, a non-reductive, ligand-promoted reaction is the dominant dissolution pathway. In this process, the DFOB forms a stable aqueous complex with Mn(III), Mn(III)HDFOB⁺. Below a pH of 6.5, a reductive dissolution pathway becomes more significant, leading to the release of Mn²⁺ into the solution.

This ligand-promoted dissolution has important implications for the biogeochemical cycling of manganese, as it can mobilize manganese from the solid phase into the aqueous phase, where it can be transported or taken up by organisms.

Dissolution Kinetics and Pathways in Aqueous Environments

The dissolution of manganite is a key process that influences the concentration of dissolved manganese in natural waters. The kinetics and pathways of its dissolution are controlled by a variety of factors, including pH, redox potential, and the presence of complexing ligands.

2γ-MnOOH + 2H⁺ → β-MnO₂ + Mn²⁺ + 2H₂O

The kinetics of this proton-promoted dissolution are influenced by the pH of the solution.

As discussed in the previous section, in the presence of strong complexing ligands like siderophores, the dissolution of manganite can be significantly accelerated. The dissolution pathway, whether reductive or non-reductive, is also strongly dependent on pH. Non-reductive ligand-promoted dissolution dominates at neutral to alkaline pH, while reductive dissolution is more prevalent in acidic conditions.

The dissolution of manganite can also be influenced by photochemical processes. For instance, the presence of organic matter can lead to the photoreductive dissolution of manganese oxides, where light energy facilitates the transfer of electrons from the organic matter to the manganese centers, leading to the release of Mn(II).

The table below provides a summary of the dissolution pathways of manganite under different conditions.

ConditionDominant Dissolution PathwayKey Products
Acidic (pH < 6), no ligandsProton-promoted disproportionationMn²⁺, β-MnO₂
Neutral to Alkaline (pH > 6.5), with ligands (e.g., DFOB)Non-reductive ligand-promotedAqueous Mn(III)-ligand complexes
Acidic (pH < 6.5), with ligands (e.g., DFOB)Reductive ligand-promotedMn²⁺, oxidized ligand

Role in Manganese Biogeochemical Cycling and Element Mobility

Manganite (γ-MnOOH) is a pivotal mineral in the biogeochemical cycling of manganese and significantly influences the mobility of various elements in terrestrial and aquatic environments. Its reactivity stems from its role as both an electron acceptor and donor in redox reactions, and its high surface area which makes it an effective scavenger of trace metals.

The biogeochemical cycling of manganese involves the transformation between its soluble Mn(II) state and insoluble Mn(III) and Mn(IV) oxides. Manganite, a mixed-valence Mn(III) oxyhydroxide, is a key intermediate in this cycle. Microbial activity is a primary driver of these transformations. In anoxic environments, a diverse range of microorganisms can utilize manganite as a terminal electron acceptor for the oxidation of organic matter, leading to the reductive dissolution of manganite and the release of soluble Mn(II). Genera such as Desulfuromusa, Desulfuromonas, and Arcobacteraceae have been identified as active participants in organotrophic manganese reduction in sediments. This microbial process is crucial for the remobilization of manganese and other associated elements.

Conversely, under oxic conditions, Mn(II) can be oxidized to form Mn(III) and Mn(IV) oxides, including manganite. This oxidation can be abiotically catalyzed by mineral surfaces, but microbial oxidation is often the dominant process in soil and aquatic systems. A wide variety of bacteria, including species from the phyla Firmicutes, Actinobacteria, Bacteroidetes, and Proteobacteria, are known to mediate the oxidation of Mn(II). These manganese-oxidizing bacteria play a critical role in the formation of manganese oxide coatings and nodules, which in turn impacts the fate of other elements.

The high surface reactivity of manganite makes it a potent scavenger of trace elements. This occurs through adsorption and coprecipitation mechanisms, effectively controlling the mobility and bioavailability of various heavy metals and other elements in the environment. The sorption capacity of manganite is influenced by factors such as pH, the presence of organic matter, and the concentration of competing ions. For instance, the removal efficiency of copper (Cu(II)) by manganite increases with increasing pH from 4.0 to 6.0. Similarly, the adsorption of zinc (Zn(II)) on manganite is also pH-dependent. The presence of other cations can lead to competitive sorption, affecting the uptake of a specific metal. For example, the sorption of manganese can be influenced by the presence of copper, lead, and zinc.

The interaction with organic matter can also modify the surface properties of manganite and influence its reactivity and sorption characteristics. Organic matter can either enhance or inhibit the sorption of heavy metals depending on the specific type of organic matter and the environmental conditions.

Sorption of Various Heavy Metals onto Manganite

This table summarizes the maximum adsorption capacities (qm) of different heavy metals onto manganite as reported in various studies. The experimental conditions, such as pH and temperature, are also included as they significantly influence the sorption process.

Heavy Metal IonMaximum Adsorption Capacity (qm) (mg/g)pHTemperature (°C)Reference
Copper (Cu(II))11.9266.040
Zinc (Zn(II))Data not available for pure manganite, but sorption is significant and pH-dependent.--
Lead (Pb(II))Higher affinity than Cu, Zn, and Cd for manganese oxides in general.--
Cadmium (Cd(II))Lower affinity compared to Pb, Cu, and Zn for manganese oxides.--

Recrystallization Processes and Isotopic Exchange

Manganite undergoes recrystallization and isotopic exchange processes that are critical to its long-term stability and its role in geochemical cycles. These processes can lead to changes in the mineral's structure, composition, and reactivity over time.

Recrystallization of manganite can be significantly influenced by the presence of aqueous Mn(II). Studies have shown that Mn(II) can catalyze the recrystallization of manganite, a process that involves the dissolution of the existing mineral phase and the precipitation of a new, more stable phase. This process is important as it can lead to the transformation of manganite into other manganese oxides. For example, the aging of initial manganese oxidation products can lead to the transformation of hausmannite (Mn₃O₄) to manganite (γ-MnOOH), with feitknechtite (β-MnOOH) as a potential intermediate. Under certain conditions, layered manganese oxides can transform into tunnel-structured minerals like todorokite. These transformations are influenced by factors such as pH, temperature, and the presence of other ions in the solution.

Isotopic exchange is a key process that occurs during the recrystallization of manganite. The exchange of atoms between the mineral lattice and the surrounding aqueous solution provides insights into the dynamics of mineral-fluid interactions. Oxygen isotope exchange between manganite and water has been observed to be catalyzed by the presence of aqueous Mn(II). In the absence of Mn(II), oxygen isotope exchange is limited to the surface of the manganite crystals. However, in the presence of Mn(II), a more significant portion of the oxygen atoms within the manganite structure exchanges with the water, indicating that recrystallization is occurring throughout the bulk of the mineral.

This Mn(II)-catalyzed recrystallization also has important implications for the cycling of trace elements. As the manganite structure reconfigures, trace metals that were incorporated into the mineral can be released into the surrounding solution, while other elements from the solution can become incorporated into the newly formed mineral phase. For example, the presence of aqueous Mn(II) has been shown to promote the exchange of nickel (Ni) between a Ni-substituted manganite and the dissolved Ni(II) in solution.

The study of stable isotopes can also provide valuable information about the formation and transformation of manganese oxides. For instance, the oxygen isotopic composition of manganese oxides in ancient sedimentary rocks can be used to infer the environmental conditions at the time of their formation. While specific isotopic fractionation factors for manganite are not extensively documented, the isotopic composition of manganese oxides is known to be influenced by the temperature and the isotopic composition of the water from which they precipitate.

Recrystallization and Isotopic Exchange Processes in Manganite

This table outlines the key aspects of manganite recrystallization and isotopic exchange, including the influencing factors and the resulting transformations and their significance.

ProcessKey Influencing FactorsObserved Transformations and EffectsGeochemical Significance
RecrystallizationAqueous Mn(II) concentration, pH, temperature, aging timeTransformation to more stable manganese oxides (e.g., hausmannite, todorokite). Changes in crystal morphology and size.Affects the long-term stability and reactivity of manganese oxides in the environment. Controls the fate of associated trace elements.
Oxygen Isotopic ExchangePresence of aqueous Mn(II), temperatureExchange of structural oxygen in manganite with oxygen in water, indicating mineral-fluid interaction. Provides a tracer for understanding the mechanisms and rates of manganite recrystallization. Can be used to reconstruct past environmental conditions.
Trace Element Isotopic ExchangeAqueous Mn(II) concentration, presence of competing ionsExchange of trace metals (e.g., Ni) between the manganite structure and the aqueous solution. Fractionation of isotopes of elements like molybdenum during adsorption.Influences the mobility, bioavailability, and isotopic signatures of trace elements in the environment.

Advanced Analytical and Characterization Techniques in Manganite Research

Spectroscopic Methodologies for Chemical State and Bonding

Spectroscopic techniques are indispensable for probing the electronic structure, oxidation states, and vibrational modes within manganite. These methods provide critical insights into the local chemical environment and bonding characteristics of the constituent atoms.

X-ray-based spectroscopic techniques are powerful tools for determining the elemental composition and chemical states of manganite.

X-ray Absorption Spectroscopy (XAS) is a bulk-sensitive technique that provides information on the average oxidation state and local coordination environment of manganese atoms. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region is particularly useful for determining the average oxidation state of Mn by analyzing the absorption edge position. EXAFS provides data on the coordination number and interatomic distances of neighboring atoms surrounding the central Mn atom. For manganite, EXAFS analysis has been used to determine the Mn-Mn distances within the crystal structure. Specifically, Mn-Mn1 distances of 2.77(1) and 2.98(2) Å have been attributed to Mn atoms in chains of edge-sharing Mn³⁺ octahedra, while Mn-Mn2 and Mn-Mn3 distances of 3.69(1) and 3.83(2) Å correspond to corner-sharing octahedra.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that analyzes the kinetic energy of photoelectrons emitted from a material upon X-ray irradiation. This method is highly effective in determining the elemental composition and, crucially, the oxidation states of elements within the top few atomic layers of a sample. In the study of manganite, XPS has been instrumental in confirming the presence of manganese exclusively in the +3 oxidation state. The Mn 2p peak structures in the XPS spectra of manganite clearly indicate the presence of only Mn³⁺. This is a key distinguishing feature from other manganese oxides which may contain Mn²⁺ or Mn⁴⁺. XPS has also been employed to study the surface chemistry of manganite in aqueous suspensions at various pH levels. These studies have shown changes in the O 1s spectra at different pH values, which are interpreted as alterations in the surface composition, including the potential for increased amounts of Mn(IV) at the surface under certain conditions. To preserve the mineral-water interface for analysis, a method of freezing samples with liquid nitrogen has been utilized, allowing for measurements on frozen pastes.

TechniqueInformation Obtained for ManganiteKey Findings
XAS (XANES & EXAFS)Average Mn oxidation state, local coordination environment, interatomic distances. Determination of Mn-Mn distances in edge-sharing (2.77(1), 2.98(2) Å) and corner-sharing (3.69(1), 3.83(2) Å) Mn³⁺ octahedra.
XPSSurface elemental composition, Mn oxidation state. Confirmation of Mn exclusively in the +3 oxidation state in the near-surface region. Observation of changes in surface chemistry with varying pH.

Vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy are used to identify minerals and investigate their structural properties by probing the vibrational modes of their constituent atoms and molecules.

Infrared (IR) Spectroscopy of manganite reveals characteristic absorption bands related to the vibrations of its structural components. The IR spectrum of manganite from Ilfeld, Germany, shows broad absorption bands at 2010 and 2600 cm⁻¹, which are attributed to the stretching vibrations of OH groups involved in strong hydrogen bonds. The presence of water molecules in some synthetic manganite nanorods can be identified by relatively weak bands at 3440 and 1630 cm⁻¹.

Raman Spectroscopy provides complementary information to IR spectroscopy. A typical Raman spectrum for manganite can be found in the RRUFF database for sample R060827. While detailed interpretation of the Raman spectrum of manganite is complex, it serves as a characteristic fingerprint for the mineral's identification.

TechniqueCharacteristic Bands/Features for ManganiteInterpretation
Infrared (IR) Spectroscopy2010 cm⁻¹, 2600 cm⁻¹ (broad bands). Stretching vibrations of OH groups in strong hydrogen bonds.
3440 cm⁻¹, 1630 cm⁻¹ (weak bands in some synthetic samples). Vibrations of H₂O molecules.
Raman SpectroscopyCharacteristic spectral fingerprint (e.g., RRUFF ID: R060827). Mineral identification.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as transition metal ions and free radicals. It is particularly sensitive to the electronic environment of paramagnetic species. In the context of manganite, EPR can be used to study the Mn³⁺ ions, which are paramagnetic. While specific EPR studies focused solely on the mineral manganite are not extensively detailed in the provided search results, the principles of the technique are applicable. EPR spectra can provide information on the local symmetry of the Mn³⁺ sites and the nature of the magnetic interactions between them. For instance, in studies of other manganese oxides, the EPR signal has been correlated with the presence of trivalent manganese ions.

Electron Microscopy and Diffraction Techniques for Morphological and Structural Analysis

Electron microscopy and diffraction techniques are essential for visualizing the morphology and determining the crystal structure of manganite at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) provides high-magnification images of the morphology and internal structure of materials. In manganite research, TEM has been used to observe the crystal morphology, which often consists of prismatic crystals that can be grouped in bundles. TEM images of manganese oxides have revealed the presence of nanorods.

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the visualization of the crystal lattice at the atomic scale. HRTEM has been used to confirm the crystallinity of synthesized manganite and to visualize its internal crystalline structure. An HRTEM image of a synthesized manganite crystal shows the ordered arrangement of atoms within the structure.

Selected Area Electron Diffraction (SAED) is a technique performed in a TEM that provides crystallographic information about a selected area of the sample. The diffraction pattern obtained is a reciprocal lattice representation of the crystal structure. SAED patterns can be used to determine the lattice parameters and crystal structure of the mineral. For example, SAED patterns of α-MnO₂ nanorods have been used to identify their crystallographic orientation. This technique is equally applicable to manganite for detailed structural characterization.

X-ray Diffraction Methodologies for Phase Identification and Structural Elucidation

X-ray diffraction (XRD) is a cornerstone technique in the study of manganite, providing essential information for phase identification and the detailed elucidation of its crystal structure. This non-destructive analytical method relies on the interaction of X-rays with the crystalline lattice of the mineral, producing a unique diffraction pattern that serves as a fingerprint for its atomic arrangement.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a widely used technique for the characterization of manganite, particularly for identifying the mineral in geological samples and synthesized materials. The method involves directing a monochromatic X-ray beam onto a powdered sample, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

In manganite research, PXRD is instrumental for:

Phase Identification: The diffraction pattern of manganite is unique and can be used to distinguish it from other manganese oxides and minerals that may be present in a sample. By comparing the experimental pattern to standard diffraction databases, such as the one maintained by the International Centre for Diffraction Data (ICDD), a definitive identification of manganite can be made.

Purity Assessment: PXRD can effectively determine the purity of a manganite sample. The presence of other crystalline phases will result in additional peaks in the diffraction pattern, allowing for the identification and quantification of impurities.

Crystallite Size Estimation: The broadening of diffraction peaks can be related to the average size of the crystallites in the sample through the Scherrer equation. This is particularly useful in studies involving nano-crystalline manganite.

Lattice Parameter Refinement: Precise measurements of the peak positions in a PXRD pattern allow for the refinement of the unit cell parameters of manganite. This information is crucial for understanding the effects of compositional variations or environmental conditions on the mineral's structure.

Representative PXRD Data for Manganite
2θ (degrees)d-spacing (Å)Relative Intensity (%)
16.65.3440
23.63.77100
33.62.6780
36.92.4390
41.82.1650
49.81.8360

Single Crystal X-ray Diffraction (SCXRD)

For a more detailed and precise determination of the crystal structure of manganite, Single Crystal X-ray Diffraction (SCXRD) is the preferred method. This technique requires a small, high-quality single crystal of the mineral. By measuring the intensities and positions of thousands of diffraction spots, a complete three-dimensional model of the atomic arrangement within the unit cell can be constructed.

Key structural details of manganite revealed by SCXRD include:

Space Group and Unit Cell Dimensions: SCXRD confirms that manganite crystallizes in the monoclinic system with the space group P2₁/c. Precise lattice parameters can be determined with high accuracy.

Atomic Coordinates: The exact positions of the manganese, oxygen, and hydrogen atoms within the unit cell are determined, providing a detailed picture of the crystal structure.

Bond Lengths and Angles: From the atomic coordinates, it is possible to calculate the precise distances between atoms (bond lengths) and the angles between chemical bonds. This information is fundamental to understanding the chemical bonding and coordination environment of the atoms in the manganite structure.

Jahn-Teller Distortion: SCXRD studies have been crucial in characterizing the Jahn-Teller distortion of the Mn³⁺O₆ octahedra in the manganite structure. This distortion, which results from the electronic configuration of Mn³⁺, leads to a non-uniform distribution of Mn-O bond lengths and has significant implications for the mineral's properties.

Typical Crystallographic Data for Manganite from SCXRD
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.304
b (Å)5.277
c (Å)5.304
β (°)114.4
Volume (ų)135.2

Surface Science Techniques for Interfacial Process Studies

The surface of manganite plays a critical role in its interactions with the surrounding environment. Surface science techniques are therefore essential for investigating the interfacial processes that govern the mineral's reactivity, dissolution, and sorption properties.

Atomic Force Microscopy (AFM) for Surface Morphology and Dissolution Kinetics

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface of manganite at the nanoscale. It provides three-dimensional topographical information with high resolution, allowing for the direct observation of surface features and their evolution over time.

In manganite research, AFM is utilized to:

Visualize Surface Morphology: AFM can reveal the detailed morphology of manganite surfaces, including the presence of crystal faces, steps, kinks, and defects. This information is crucial for understanding the relationship between surface structure and reactivity.

Monitor Dissolution Processes: By imaging the same area of a manganite surface repeatedly in the presence of a reactive solution, AFM can be used to monitor dissolution processes in real-time. This allows for the direct observation of the formation of etch pits and the retreat of crystal steps, providing insights into the mechanisms and kinetics of dissolution.

Investigate Growth Mechanisms: In a similar manner to dissolution studies, AFM can be used to observe the growth of manganite crystals from solution. This provides valuable information on the mechanisms of crystal growth and the role of surface features in this process.

Probe Surface Forces: In addition to imaging, AFM can be used to measure the forces between the AFM tip and the manganite surface. These force measurements can provide information about the surface charge, hydrophobicity, and the presence of adsorbed species.

Potentiometric Titrations and Electrophoretic Mobility Measurements

The surface of manganite in contact with an aqueous solution develops an electrical charge due to the protonation and deprotonation of surface hydroxyl groups. Potentiometric titrations and electrophoretic mobility measurements are two key techniques used to characterize this surface charge and its dependence on pH and ionic strength.

Potentiometric Titrations: This technique involves titrating a suspension of manganite particles with an acid or base and monitoring the change in pH. The resulting titration curves can be used to determine the point of zero charge (PZC) of the mineral, which is the pH at which the net surface charge is zero. The PZC is a fundamental parameter that influences the sorption of ions and other charged species to the manganite surface.

Electrophoretic Mobility Measurements: This method involves applying an electric field to a suspension of manganite particles and measuring their velocity. The velocity of the particles is proportional to their electrophoretic mobility, which is in turn related to their zeta potential. The zeta potential is the electrical potential at the shear plane of the particle and provides a measure of the surface charge. By measuring the electrophoretic mobility as a function of pH, the isoelectric point (IEP) of manganite can be determined, which is the pH at which the zeta potential is zero.

Surface Charge Characteristics of Manganite
ParameterTypical ValueTechnique
Point of Zero Charge (PZC)~4.5Potentiometric Titration
Isoelectric Point (IEP)~4.2Electrophoretic Mobility

Isotope Geochemistry and Tracer Studies

Isotope geochemistry and the use of isotopic tracers provide powerful tools for investigating the formation, alteration, and environmental cycling of manganite. By analyzing the isotopic composition of elements within the manganite structure and in associated fluids, valuable insights into the origin and history of the mineral can be obtained.

Manganese has one stable isotope, ⁵⁵Mn, so studies of manganese itself are not possible. However, the isotopic compositions of other elements associated with manganite, such as oxygen, can provide significant information.

Oxygen Isotopes: The oxygen isotopic composition (δ¹⁸O) of manganite can be used to determine the temperature of formation and the isotopic composition of the water from which it precipitated. This information is crucial for understanding the geological conditions under which manganite deposits are formed. For example, oxygen isotope studies have been used to investigate the role of microbial processes in the formation of manganite.

Tracer Studies: In laboratory experiments, isotopically labeled compounds can be used as tracers to follow the pathways of elements during the formation and transformation of manganite. For instance, by using water enriched in ¹⁸O, the mechanisms of oxygen incorporation into the manganite structure during its synthesis or alteration can be investigated. These studies can help to elucidate the reaction pathways and kinetics of processes involving manganite.

Theoretical and Computational Approaches to Manganite Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For manganite, DFT calculations have been employed to explore its bulk properties, surface characteristics, and interactions with adsorbates.

Studies using DFT have examined the properties of the freshly cleaved (010) surface of manganite, which is its perfect cleavage plane. Calculations predict a surface reconstruction upon cleavage that results in ferroelectrically ordered surface layers. This reconstruction leads to different chemical properties for surface manganese atoms depending on their binding to subsurface oxygen atoms.

The electronic structure of manganite and related manganese oxides is a key focus of DFT studies. Hybrid-exchange DFT calculations, such as those using the B3LYP functional, have been shown to provide an accurate and consistent description of the electronic and magnetic properties of the manganite series. Such calculations are crucial for understanding the correlation between conductivity and magnetism, a fundamental feature of these materials. DFT can also be used to calculate Heisenberg spin coupling parameters (J) and resonance delocalization parameters (B) in manganese-oxo complexes, providing insight into their magnetic properties. The calculated charge distributions often show strong metal-ligand covalency, with significant charge transfer from ligands to the manganese centers.

Key findings from DFT studies on manganite and related systems are summarized below:

System/Method Property Investigated Key Finding
Manganite (010) surface (PW91 functional)Surface reconstructionCleavage induces a reconstruction leading to ferroelectrically ordered surface layers and chemically distinct Mn surface sites.
Manganite-water interfaceWater adsorptionPhysisorbed water lifts the surface reconstruction and eliminates the chemical differences between surface Mn atoms at high coverage.
La₁₋ₓCaₓMnO₃ series (B3LYP functional)Electronic and magnetic propertiesHybrid-exchange functionals provide an accurate description of the electronic structure, which is foundational for understanding doping effects.
Manganese-oxo dimersSpin coupling and charge distributionCalculations of spin coupling parameters (J) correspond well with experimental magnetic properties; strong ligand-to-metal charge transfer is observed.

Molecular Dynamics Simulations of Manganite Interfaces and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD is particularly useful for studying the dynamics at interfaces, such as the boundary between manganite and water.

Simulations of the manganite-water interface at 300 K reveal that the interface is dynamic and dominated by water-water interactions rather than water-surface interactions. These simulations indicate that less than half of the surface manganese atoms coordinate directly with water molecules, while approximately two-thirds of the surface oxygen atoms do. The lack of a dominant, ordered liquid structure at the interface suggests that dielectric continuum models may be useful for understanding the surface chemistry.

While extensive MD simulations specifically on manganite (γ-MnOOH) are not broadly available in the provided literature, studies on related manganese oxides like MnO and MnO₂ illustrate the power of the technique. For instance, MD simulations on manganese monoxide (MnO) surfaces have been used to investigate the adsorption mechanisms of ions from solution. These simulations can determine radial distribution functions (RDFs), non-bond interaction energies, and mean square displacements (MSD) to reveal whether adsorbates form inner-sphere or outer-sphere complexes. Such studies have shown that the number and prominence of non-bridging oxygen atoms on the mineral surface are critical for strong interactions and the formation of inner-sphere complexes. Similarly, MD simulations of the α-MnO₂/water interface have been used to study the behavior of ions within the tunnel structures of the mineral.

Computational Modeling of Surface Processes and Adsorption

Computational modeling is essential for interpreting experimental data on surface processes like adsorption and for building predictive models of how minerals interact with their environment. These models often combine experimental results with theoretical calculations to describe the mechanisms of surface complexation.

For manganite, the adsorption of contaminants like cadmium (Cd(II)) and the herbicide glyphosate (B1671968) has been studied. Spectroscopic techniques combined with chemical modeling show that both Cd(II) and glyphosate form inner-sphere complexes with the manganite surface. Computational modeling helps to elucidate the specific structures of these surface complexes. For example, the binary Cd(II)-surface complex is understood to bond via edge-sharing of Mn and Cd octahedra on the (010) plane of manganite. Glyphosate is modeled to bind through its phosphonate (B1237965) group.

Surface complexation modeling is a powerful approach that uses equilibrium constants to describe adsorption phenomena. Studies on other manganese oxides show that this method can effectively simulate adsorption over a wide range of conditions, such as varying pH and concentrations. These models can distinguish between different adsorption mechanisms, such as ion exchange at low pH and the formation of inner-sphere complexes at higher pH. For instance, in the case of Cd(II) adsorption on Mn oxide, modeling indicated that ion exchange was the primary mechanism below pH 4.0, while inner-sphere complexation dominated above pH 5.0.

Adsorbate Adsorption Mechanism on Manganite Structural Finding
Cadmium (Cd(II))Inner-sphere complexation Bonds by edge-sharing of Mn and Cd octahedra on the (010) plane.
GlyphosateInner-sphere complexation Binds through an interaction between its phosphonate group and the manganite surface.
Cadmium (Cd(II)) + GlyphosateTernary surface complex (Type B) The structure is described as surface-glyphosate-Cd(II).

Industrial and Environmental Engineering Applications Research of Manganite

Catalytic Applications in Environmental Remediation

Manganite's utility as a catalyst in environmental remediation is a prominent area of study, focusing on its ability to facilitate reactions that degrade or transform pollutants into less harmful substances.

Heterogeneous Catalysis for Oxidation and Reduction Reactions

Manganite serves as a robust heterogeneous catalyst for a variety of oxidation and reduction reactions crucial for environmental remediation. Its high content of Mn(III) allows it to act as both an oxidizing and a reducing agent, influencing the geochemical cycling of organic pollutants and trace elements. Research has demonstrated that manganite can catalytically oxidize Mn(II) under oxic conditions, a process influenced by oxygen partial pressure and pH. This catalytic activity is significant as the interaction of manganite with Mn(II) can alter its adsorption and redox properties, subsequently affecting the cycling of elements such as arsenic, chromium, and zinc.

Manganese oxides, in general, are recognized as promising heterogeneous catalysts due to their low cost, environmental friendliness, and high catalytic oxidation performance. They have been effectively used in the catalytic combustion of volatile organic compounds (VOCs) and the selective catalytic reduction of nitrogen oxides (NOx). While much of the research focuses on manganese oxides as a class, the principles of their catalytic activity, involving surface redox reactions, are applicable to manganite. The performance of these catalysts is often linked to their structure, morphology, and the presence of modified elements or supports.

Table 1: Research Findings on Manganite in Heterogeneous Catalysis

Application Area Reactants/Pollutants Key Findings Reference
Mn(II) Oxidation Mn(II), Oxygen Manganite catalytically oxidizes Mn(II); the rate increases with higher oxygen pressure and pH.
Pollutant Cycling Organic pollutants, Trace elements (As, Cr, Zn) Manganite's redox activity influences the geochemical cycling of various pollutants.
Gaseous Pollutant Removal Volatile Organic Compounds (VOCs), Nitrogen Oxides (NOx) Manganese oxides, including principles applicable to manganite, are effective catalysts for the removal of gaseous pollutants.

Electrocatalytic Properties and Applications

In the realm of electrocatalysis, manganite (γ-MnOOH) has shown considerable promise, particularly in the oxygen reduction reaction (ORR), which is fundamental for technologies like metal-air batteries and fuel cells. Studies have indicated that γ-MnOOH exhibits high electrocatalytic activity for O2 reduction compared to other manganese oxides such as Mn2O3 and Mn3O4. The mechanism is proposed to involve a two-electron transfer to produce peroxide, followed by the manganite-catalyzed disproportionation of the peroxide.

The synthesis method of manganite has been found to influence its electrocatalytic performance. Nanosized γ-MnOOH synthesized through novel routes has demonstrated promising characteristics as an electrocatalyst. For instance, smaller particle sizes of synthesized manganite have been correlated with its electrocatalytic activity. This highlights the importance of controlling the material's properties at the nanoscale to enhance its application in energy and environmental systems.

Adsorbent Materials for Water and Wastewater Treatment

Manganite and related manganese oxides are effective adsorbent materials for the removal of heavy metals and other pollutants from water and wastewater. The efficacy of manganese dioxide-based adsorbents is attributed to their high surface area, structural flexibility, and the presence of surface hydroxyl groups (Mn-OH) that facilitate the complexation of metal ions.

Research has shown that manganese dioxide-loaded biochar can exhibit high adsorption capacities for heavy metal ions like Pb(II), Cd(II), Cu(II), and Zn(II). The primary mechanism for this adsorption is surface complexation. The pH of the solution is a critical factor influencing the adsorption capacity, as it affects the surface charge of the adsorbent and the speciation of the metal ions. While these studies often focus on MnO2, the principles of surface complexation via hydroxyl groups are directly relevant to manganite (Mn(OH)O). The strong affinity of manganese oxides for heavy metals makes them a valuable component in developing efficient and regenerable adsorbents for water purification.

Table 2: Adsorption Capacities of Manganese Dioxide-Loaded Biochar for Various Heavy Metals

Heavy Metal Ion Maximum Adsorption Capacity (qm) (mg g−1) Reference
Pb(II) 216.22–351.37
Cd(II) 66.48–151.43
Cu(II) 48.90–103.91
Zn(II) 31.25–68.36

Materials Science Research in Energy Storage and Conversion Systems

Manganite and other manganese oxides are extensively investigated in materials science for their applications in energy storage and conversion systems, owing to their low cost, environmental compatibility, and favorable electrochemical properties. Manganite has been utilized as a manganese source for producing lithium manganese oxide, a cathode material for lithium-ion batteries.

Manganese oxides, in general, are considered for supercapacitors due to their high theoretical capacitance. The various oxidation states of manganese (+2, +3, +4) allow for reversible redox reactions that are essential for charge storage. Research into nanostructured manganese oxides aims to improve their specific capacitance and cycle life, which are often lower than theoretical values. The development of manganese oxide-based electrodes is a key area of research for creating safe, inexpensive, and long-lasting aqueous energy storage devices.

Role in Geomaterials and Sustainable Construction Research

The direct application of pure manganite (Mn(OH)O) in geomaterials and sustainable construction is not extensively documented in current research literature. However, the broader use of manganese-bearing materials in construction provides a basis for its potential role. For instance, "Wash Furnace Nature Manganese Ore" has been reported to reinforce concrete by acting as a catalyst in the hardening process, leading to improved strength and durability. This suggests a potential area of investigation for manganite, given its catalytic properties.

Furthermore, manganese compounds derived from this ore are used in anti-corrosion coatings for steel components in construction. The general category of geomaterials, which includes minerals and rocks used in construction, is continuously being explored for more sustainable options. While specific research on incorporating manganite into cementitious composites or other building materials is scarce, its properties as a stable mineral could be of interest. The environmental impact of construction materials is a significant concern, and the use of naturally occurring minerals like manganite could be explored as part of a strategy to develop more sustainable building materials, provided that its extraction and processing are environmentally sound. Further research is needed to evaluate the feasibility and benefits of using manganite as a component in geomaterials for sustainable construction.

Future Directions and Emerging Research Themes in Manganite Studies

Nanoscale Manganite: Synthesis, Properties, and Applications

The study of manganite at the nanoscale is a burgeoning field, driven by the unique properties that emerge at this size regime. The ability to control the synthesis of nanoscale manganite with specific morphologies and properties is crucial for its application in various advanced technologies.

Synthesis of Nanoscale Manganite

A variety of methods have been developed for the synthesis of nanoscale manganite and other manganese oxides, each offering distinct advantages in controlling particle size, shape, and crystallinity. Common synthesis strategies include:

Co-precipitation: This method involves the reaction of manganese salts with alkaline solutions to precipitate manganese oxide nanoparticles.

Sol-gel method: This technique allows for the formation of a stable sol of nanoparticles that is then gelled to create a solid material.

Hydrothermal/Solvothermal techniques: These methods involve crystallization of materials from high-temperature aqueous or organic solutions at high vapor pressures.

Thermal decomposition: This involves heating a manganese precursor, such as manganese acetate, to induce decomposition and the formation of nanoparticles.

Reverse micelles: This technique utilizes surfactant molecules in a nonpolar solvent to create nano-sized water pools that act as reactors for nanoparticle synthesis, allowing for precise control over particle size.

Green synthesis: Environmentally friendly methods using plant extracts or microorganisms as reducing and capping agents are gaining traction as sustainable alternatives.

The choice of synthesis method significantly influences the resulting properties of the nanomaterial. For instance, a novel route involving the reduction of KMnO4 with sucrose (B13894) and MnSO4 in an acidic medium has been shown to produce smaller manganite particles (up to 30 nm) compared to conventional methods.

Properties of Nanoscale Manganite

At the nanoscale, manganite exhibits a range of unique physicochemical properties that differ from its bulk counterpart. These include:

High surface area-to-volume ratio: This property enhances the reactivity of nanoscale manganite, making it an effective catalyst and adsorbent.

Quantum confinement effects: At very small particle sizes, quantum mechanical effects can alter the electronic and optical properties of the material.

Magnetic properties: The magnetic behavior of manganite nanoparticles can be tuned by controlling their size and shape.

Catalytic activity: Nanoscale manganite has shown promise as a catalyst in various chemical reactions, including oxidation processes.

Applications of Nanoscale Manganite

The unique properties of nanoscale manganite have led to its exploration in a wide array of applications:

Biomedical Applications: Manganese-based nanoparticles are being investigated as contrast agents in magnetic resonance imaging (MRI) and for drug delivery systems.

Environmental Remediation: The high surface area and reactivity of nanoscale manganite make it a promising material for the removal of heavy metals and organic pollutants from water.

Energy Storage: Manganese oxides are key components in batteries and supercapacitors due to their electrochemical properties.

Catalysis: Nanoscale manganite can act as a catalyst in various industrial processes, contributing to more efficient and sustainable chemical synthesis.

Interfacial Biogeochemical Processes at Manganite-Water-Microbe Boundaries

The interface between manganite, water, and microorganisms is a dynamic environment where a complex interplay of chemical and biological processes occurs. These interactions are fundamental to the biogeochemical cycling of manganese and other elements in natural systems.

Microbial Interactions with Manganite

Microorganisms play a pivotal role in the transformation of manganese minerals. They can both mediate the oxidation of dissolved Mn(II) to form manganite and other manganese oxides, and facilitate the reductive dissolution of these minerals.

Microbial Oxidation: A variety of bacteria can catalyze the oxidation of Mn(II), a process that is significantly faster than abiotic oxidation under many environmental conditions. This process is often enzymatic and can lead to the formation of biogenic manganite deposits.

Microbial Reduction: Under anaerobic conditions, certain bacteria can use manganese oxides, including manganite, as terminal electron acceptors for respiration. This process, known as dissimilatory manganese reduction, releases soluble Mn(II) into the environment. Studies have shown that bacteria like Shewanella putrefaciens can directly reduce manganite, a process that is optimal at neutral pH and is consistent with an enzymatic reaction. This microbial reduction requires direct contact between the cells and the mineral surface.

Biofilm Formation and Extracellular Polymeric Substances (EPS)

The formation of biofilms on manganite surfaces is a critical aspect of microbe-mineral interactions. Biofilms are complex communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances (EPS).

Biofilm Development: The presence of manganese can influence biofilm formation, in some cases enhancing it. For instance, the bacterium Pseudomonas sp. MOB-449 exhibits enhanced biofilm formation in the presence of Mn(II), which correlates with its Mn(II) oxidation activity.

Role of EPS: EPS plays a crucial role in the initial attachment of microorganisms to mineral surfaces, a prerequisite for contact-dependent processes like bioleaching. The EPS matrix can also sequester metals and other substances from the surrounding environment, influencing their mobility and bioavailability. The composition of EPS, which includes polysaccharides, proteins, and nucleic acids, can create a unique microenvironment at the mineral surface, affecting dissolution and precipitation reactions.

Influence of Microbial Exudates

Microorganisms release a variety of organic molecules, collectively known as exudates, into their environment. These compounds can interact with manganite surfaces and influence their reactivity.

Complexation and Dissolution: Organic acids, a common component of microbial exudates, can form complexes with manganese ions on the mineral surface, promoting the dissolution of manganite.

Redox Reactions: Some microbial exudates can act as reducing agents, contributing to the abiotic reduction of manganite.

Development of Advanced In-situ and Operando Characterization Techniques

To unravel the complex and dynamic processes occurring at manganite interfaces, researchers are increasingly turning to advanced in-situ and operando characterization techniques. These methods allow for the real-time observation of materials and reactions under realistic environmental or operating conditions, providing insights that are not attainable through traditional ex-situ analyses.

In-situ techniques involve studying a material in a controlled, non-ambient environment, while operando techniques take this a step further by simultaneously measuring the catalytic or electrochemical performance of the material while it is being characterized.

A suite of powerful techniques is being employed to study manganite and related materials:

Spectroscopic Techniques:

X-ray Absorption Spectroscopy (XAS): This technique provides information on the local atomic and electronic structure of manganese, allowing for the determination of oxidation states and coordination environments.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the elemental composition and chemical states of atoms at the manganite surface.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups on the manganite surface and to study the adsorption of molecules.

Raman Spectroscopy: This technique provides information about the vibrational modes of molecules and can be used to identify different manganese oxide phases.

Microscopy Techniques:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques provide high-resolution images of the morphology and crystal structure of manganite particles.

Atomic Force Microscopy (AFM): AFM can be used to image the surface topography of manganite at the nanoscale and to probe its mechanical properties.

Environmental Transmission Electron Microscopy (ETEM): ETEM allows for the direct visualization of atomic-scale dynamics at the interface between a catalyst, such as a perovskite manganite, and a gas or liquid environment under reaction conditions.

Diffraction Techniques:

X-ray Diffraction (XRD): XRD is a fundamental technique for identifying the crystal structure and phase purity of manganite. Operando XRD can track changes in the crystal structure during electrochemical reactions.

Other Advanced Techniques:

Polarized Neutron Reflectometry (PNR): PNR is a powerful tool for studying the magnetic properties of thin films and interfaces with nanometer resolution.

Secondary Ion Mass Spectrometry (SIMS): SIMS can provide depth-profiling information on the elemental and isotopic composition of materials.

The combination of these in-situ and operando techniques provides a multi-faceted approach to understanding the complex structure-property-function relationships in manganite, paving the way for the rational design of new materials with enhanced performance in various applications.

Sustainable Synthesis Routes and Resource Recovery from Manganite-bearing Materials

The growing demand for manganese in various industrial applications necessitates the development of sustainable synthesis methods for manganite and efficient strategies for recovering manganese from waste materials. This focus on sustainability aims to minimize the environmental impact of manganese production and promote a circular economy.

Sustainable Synthesis of Manganite

"Green synthesis" approaches are being explored as environmentally friendly alternatives to conventional synthesis methods. These methods often utilize natural resources and operate under mild reaction conditions.

Use of Plant Extracts: A variety of plant extracts have been successfully used as reducing and capping agents for the synthesis of manganese oxide nanoparticles. The bioactive compounds in these extracts, such as polyphenols and flavonoids, can facilitate the formation of nanoparticles with controlled size and morphology.

Microbial Synthesis: Microorganisms can also be employed for the biosynthesis of manganese oxides, offering a low-cost and eco-friendly route.

Resource Recovery from Manganite-bearing Materials

Significant amounts of manganese are present in industrial wastes and low-grade ores, which represent a valuable secondary resource. Various methods are being investigated to recover manganese from these materials.

Bioleaching: This process utilizes microorganisms to extract metals from ores and waste materials. Both bacteria and fungi have been shown to be effective in leaching manganese from low-grade ores and industrial slag. The microorganisms can produce organic acids or facilitate redox reactions that solubilize the manganese. Bioleaching offers several advantages over conventional methods, including lower operating costs and reduced environmental impact.

Hydrometallurgical Processes: These processes involve the use of aqueous solutions to extract and purify metals. For manganese recovery, this can include steps such as acid leaching, precipitation, and electrowinning. Research is focused on optimizing these processes to improve efficiency and minimize the use of harsh chemicals.

Recycling of Industrial Wastes:

Steel Slag: Slag from steel production can contain significant amounts of manganese, and methods are being developed to recover this valuable metal.

Spent Batteries: Waste dry-cell batteries are another important secondary source of manganese. Processes are being designed to efficiently separate and recover manganese from other battery components.

The development of these sustainable synthesis and resource recovery strategies is crucial for ensuring a stable supply of manganese while minimizing the environmental burden associated with its production and disposal.

Interdisciplinary Research Integrating Geology, Chemistry, Materials Science, and Environmental Engineering

The multifaceted nature of manganite necessitates a highly interdisciplinary research approach. Addressing the complex questions surrounding its formation, reactivity, and application requires the integration of knowledge and techniques from geology, chemistry, materials science, and environmental engineering.

Geology provides the foundational understanding of the natural occurrence of manganite, its geological context, and its role in Earth's history. Geologists study the formation of manganese ore deposits and the mineralogical and geochemical processes that govern the distribution of manganese in the Earth's crust.

Chemistry is essential for elucidating the fundamental properties of manganite, including its crystal structure, surface chemistry, and reactivity. Chemical principles are applied to understand dissolution and precipitation reactions, adsorption of ions, and redox processes at the manganite-water interface.

Materials Science focuses on the synthesis, characterization, and application of manganite-based materials. Materials scientists work to control the size, shape, and properties of manganite at the nanoscale to develop new technologies for energy storage, catalysis, and electronics. The use of machine learning to guide the synthesis of novel manganite perovskites is a prime example of the integration of materials science with data science.

Environmental Engineering applies scientific and engineering principles to improve and protect the environment. In the context of manganite, environmental engineers are interested in its role in the fate and transport of contaminants, its potential use in water treatment and remediation technologies, and the development of sustainable methods for manganese resource recovery. The study of how manganese-substituted goethite enhances the adsorption of lead is a clear example of research that bridges geochemistry and environmental engineering.

The synergy between these disciplines is crucial for advancing our understanding of manganite. For instance, geologists and chemists can collaborate to understand the formation of natural manganite deposits, which can in turn inspire materials scientists to develop new synthesis methods. Similarly, the development of new analytical techniques in materials science can provide geologists and environmental engineers with powerful tools to study manganite in natural systems.

Future research on manganite will increasingly rely on these interdisciplinary collaborations to address key challenges, such as:

Developing more efficient and sustainable methods for manganese extraction and recycling.

Designing novel manganite-based materials for environmental remediation and energy applications.

Predicting the long-term fate of manganite and its impact on ecosystem health in a changing climate.

By fostering a collaborative research environment, the scientific community can unlock the full potential of manganite to address some of the most pressing challenges in energy, environment, and technology.

Q & A

Basic Research Questions

Q. What are the primary synthesis methods for manganite (γ-MnOOH) nanorods, and how do structural properties influence their adsorption capacity?

  • Methodology : Hydrothermal synthesis is widely used, involving controlled pH and temperature to form γ-MnOOH nanorods. Structural characterization via X-ray diffraction (XRD) confirms crystallinity, while nitrogen adsorption-desorption isotherms (BET model) determine surface area (~20–75 m²/g) and pore size (~32 nm). Higher surface area enhances Cu(II) adsorption, with Langmuir isotherm models indicating a maximum capacity of ~11.9 mg/g .

Q. How can manganite’s crystal structure be distinguished from its polymorphs (e.g., groutite, feiknechtite)?

  • Methodology : X-ray diffraction and Rietveld refinement (using software like GSAS) resolve monoclinic symmetry (pseudo-orthorhombic) in manganite. Distinct Mn(III) Jahn-Teller distortions in octahedral sites differentiate it from groutite (orthorhombic) and feiknechtite. Bond-length analysis via single-crystal XRD confirms Mn-O/OH distances (~1.89–2.23 Å) .

Q. What experimental techniques are critical for analyzing manganite’s mineralogical composition in hydrothermal deposits?

  • Methodology : Field sampling combined with SEM-EDS identifies acicular/prismatic crystal habits and associations with quartz or calcite. Streak tests (reddish-brown) and XRD validate MnO(OH) composition. Polarized light microscopy distinguishes manganite from pyrolusite (MnO₂) alteration products .

Advanced Research Questions

Q. How do predictive models (e.g., backpropagation neural networks) address discrepancies in magnetocaloric effect (MMEC) and Curie temperature (Tc) predictions for doped manganites?

  • Methodology : Neural networks trained on lattice parameters (a, b, c), ionic radii, and dopant ratios (e.g., La/Sr/Ca) predict MMEC and Tc. Discrepancies (e.g., Pr₀.₈Na₀.₂MnO₃) arise from unmodeled factors like oxygen vacancy distribution. Validation uses R² (>0.96) and correlation coefficients (Table IV), with outliers flagged for experimental re-evaluation .

Q. What mechanisms explain the colossal magnetoresistance (CMR) observed in La₀.₆₇Ca₀.₃₃MnOₓ thin films, and how does epitaxial strain affect performance?

  • Methodology : Pulsed laser deposition (PLD) on LaAlO₃ substrates creates strained perovskite films. Magnetoresistance (up to 127,000% at 77 K) is measured via four-probe resistivity under magnetic fields. Mesoscopic percolation models link strain-induced phase separation to tunneling magnetoresistance, validated by temperature-dependent I-V curves .

Q. Why do manganite-based adsorbents exhibit exothermic Cu(II) adsorption, and how does surface hydroxylation drive ion exchange?

  • Methodology : Thermodynamic studies (ΔG, ΔH) via batch adsorption experiments show spontaneity (ΔG < 0) and exothermicity (ΔH = -18.2 kJ/mol). FTIR spectra reveal Mn-OH groups as binding sites. Kinetic models (pseudo-second-order) confirm chemisorption dominates, while XPS detects Mn valence reduction (III → II) post-adsorption .

Q. How do Jahn-Teller distortions in Mn(III) octahedra influence manganite’s stability under hydrothermal conditions?

  • Methodology : In situ Raman spectroscopy tracks Mn-O bond elongation during heating (25–300°C). Crystal structure simulations (DFT) show distortion lowers symmetry, increasing thermodynamic stability. Comparative studies with undistorted Mn(IV) oxides (e.g., pyrolusite) confirm higher dissolution rates for Mn(III) phases in acidic solutions .

Data Contradiction & Analysis

Q. How should researchers reconcile conflicting predictions of MMEC in doped manganites when using neural networks versus experimental results?

  • Methodology : Cross-validate models with high-resolution XRD (oxygen vacancy mapping) and neutron diffraction (magnetic moment alignment). Outliers (e.g., La₀.₇Pb₀.₃MnO₃) may reflect unaccounted cation disorder. Ensemble modeling (P1, P2, P3) with Bayesian uncertainty quantification improves reliability .

Q. Why do some manganite polymorphs (e.g., groutite) lack the adsorption efficiency of γ-MnOOH despite similar Mn(III) content?

  • Methodology : Compare surface hydroxyl density via H₂O-TPD and zeta potential measurements. γ-MnOOH’s nanorod morphology (SEM) exposes more active sites than groutite’s bulk crystals. BET analysis links lower surface area (<15 m²/g) in groutite to reduced Cu(II) uptake .

Tables for Key Data

Table 1: Adsorption Properties of γ-MnOOH vs. Groutite

Propertyγ-MnOOH Groutite
Surface Area (m²/g)20.22<15
Pore Size (nm)32.18N/A
Cu(II) Capacity (mg/g)11.9262.1

Table 2: Neural Network Prediction Accuracy for Manganites

ParameterR² (MMEC) R² (Tc)
P1 Model0.97240.9893
P2 Model0.96170.9890
P3 Model0.96390.9885

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.